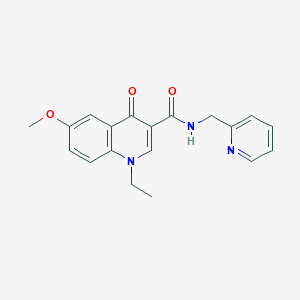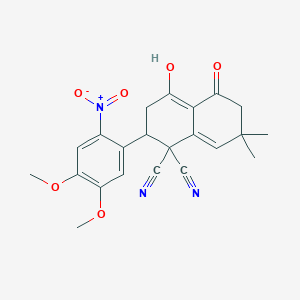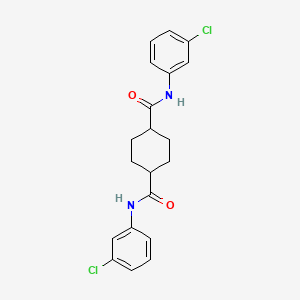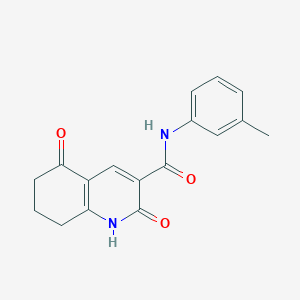![molecular formula C15H21NO4 B4880373 3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)
3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is also known as FTCC and is a derivative of cyclopentanecarboxylic acid. The unique structure of FTCC has made it an interesting compound to study in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of FTCC is not fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes that are involved in inflammation and pain. FTCC has also been found to reduce the production of certain cytokines that play a role in the immune response.
Biochemical and Physiological Effects:
FTCC has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases. FTCC has also been found to have antioxidant properties, which could be beneficial in the treatment of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FTCC in lab experiments include its high yield and potential therapeutic properties. However, the compound is relatively expensive to synthesize, which could limit its use in certain experiments. Additionally, the mechanism of action of FTCC is not fully understood, which could make it difficult to interpret results in some studies.
Orientations Futures
There are several future directions for the study of FTCC. One area of research could focus on the development of more efficient synthesis methods for the compound. Additionally, further studies could be conducted to better understand the mechanism of action of FTCC and its potential use in the treatment of various diseases. Finally, the potential use of FTCC in combination with other drugs could also be explored.
Méthodes De Synthèse
FTCC can be synthesized through a multi-step process involving the reaction of cyclopentanecarboxylic acid with various reagents. The synthesis of FTCC is a complex process that requires a high level of expertise and specialized equipment. However, the yield of FTCC is relatively high, making it a viable option for scientific research.
Applications De Recherche Scientifique
FTCC has been extensively studied for its potential use in the field of pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis. FTCC has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.
Propriétés
IUPAC Name |
3-(furan-2-ylmethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2)11(6-7-15(14,3)13(18)19)12(17)16-9-10-5-4-8-20-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGJOFRZIYGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)
![2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)

![11-(4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880344.png)



![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)
![3-chloro-4-fluoro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)